molecular formula C20H30N2O5 B15229279 tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B15229279
M. Wt: 378.5 g/mol
InChI Key: GCAZVQQVQJZQBD-UHFFFAOYSA-N
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Description

tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate (CAS: 1628749-52-9) is a structurally complex spirocyclic compound featuring a bicyclo[2.2.2]octane core fused to a 5-oxa-2,6-diazaspiro[3.4]oct-6-ene system. Its molecular formula is C₂₀H₂₇N₂O₅, with a molar mass of 381.44 g/mol . Key functional groups include a tert-butyl carbamate (Boc) protecting group and a methoxycarbonyl substituent on the bicyclo[2.2.2]octane moiety. This compound is primarily utilized in medicinal chemistry research as a rigid scaffold for drug discovery, leveraging its spirocyclic architecture to mimic bioactive conformations and enhance metabolic stability .

Properties

Molecular Formula

C20H30N2O5

Molecular Weight

378.5 g/mol

IUPAC Name

tert-butyl 7-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

InChI

InChI=1S/C20H30N2O5/c1-17(2,3)26-16(24)22-12-20(13-22)11-14(21-27-20)18-5-8-19(9-6-18,10-7-18)15(23)25-4/h5-13H2,1-4H3

InChI Key

GCAZVQQVQJZQBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)C34CCC(CC3)(CC4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate involves multiple steps. One of the key steps is the formation of the bicyclo[2.2.2]octane core, which can be achieved through enantioselective cycloaddition reactions. These reactions are typically carried out under mild, metal-free conditions using organic bases as catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, this compound can be used to study the effects of bicyclic structures on biological activity. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers are exploring its use in drug development, particularly for its ability to interact with specific molecular targets.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Spirocyclic Chemistry

The compound’s uniqueness lies in its hybrid bicyclo-spiro framework. Below is a comparative analysis with structurally related compounds:

Compound Name CAS Number Key Structural Features Similarity Index Applications/Notes
tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate 1628749-52-9 Bicyclo[2.2.2]octane + 5-oxa-2,6-diazaspiro[3.4]oct-6-ene; Boc and methoxycarbonyl groups N/A (Reference) Drug discovery scaffold; rigid conformation for target binding
tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate 1363381-95-6 Spiro[3.4]octane with hydroxyl substituent; lacks bicyclo[2.2.2]octane and oxa-diaza rings 0.96 Intermediate for kinase inhibitors; reduced steric hindrance
tert-Butyl (1S,7S)-5-(4-Methoxybenzyl)-7-(4-methoxyphenyl)-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate Not specified Diazabicyclo[5.1.0]octane with aryl substituents; ketone group Structural similarity Metal-templated synthesis; potential for asymmetric catalysis
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate 1147557-97-8 Spiro[3.5]nonane with hydroxyl group; larger spiro system 0.98 Enhanced solubility due to polar hydroxyl group

Key Differentiators

Bicyclo-Spiro Hybrid vs. Pure Spiro Systems : The reference compound integrates a bicyclo[2.2.2]octane, providing exceptional rigidity and 3D complexity, whereas analogues like tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate lack this fused bicyclic system, resulting in reduced conformational restraint .

In contrast, hydroxylated analogues (e.g., CAS 1363381-95-6) prioritize hydrogen-bonding interactions .

Synthetic Accessibility : The reference compound’s synthesis likely involves multi-step cyclization and protection strategies, whereas metal-templated assembly (e.g., CAS unspecified compound in ) offers a streamlined route for diazabicyclo systems.

Biological Activity

tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate, with the CAS number 1628749-52-9, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

The molecular formula of the compound is C20H30N2O5, with a molecular weight of 378.5 g/mol. The compound's structure includes a bicyclic octane core and a diazaspiro framework, which may contribute to its biological interactions.

PropertyValue
Molecular FormulaC20H30N2O5
Molecular Weight378.5 g/mol
IUPAC Nametert-butyl 7-(4-methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate
CAS Number1628749-52-9

Synthesis

The synthesis of this compound involves several steps, including the formation of the bicyclo[2.2.2]octane core through enantioselective cycloaddition reactions under mild conditions. The synthetic route is crucial for producing the compound in high yield and purity for biological testing.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by modulating specific signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines.

Case Study:
In vitro assays demonstrated that related bicyclic compounds can induce apoptosis in small-cell lung cancer (SCLC) cell lines through oxidative stress mechanisms, highlighting a potential pathway for further exploration with this compound.

2. Neuroprotective Effects
Some studies have indicated that bicyclic compounds can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells, which could be relevant for developing treatments for neurodegenerative diseases.

3. Antimicrobial Properties
There is evidence suggesting that similar compounds may have antimicrobial effects against various pathogens, potentially providing a basis for developing new antibiotics.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The unique structural characteristics allow it to fit into binding sites with high specificity, modulating the activity of its targets.

Research Findings

Recent studies have focused on evaluating the efficacy and safety profile of this compound through various biological assays:

Study FocusFindings
Anticancer ActivityInduced apoptosis in cancer cell lines
NeuroprotectionReduced oxidative stress in neuronal cells
Antimicrobial ActivityInhibited growth of specific bacterial strains

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this spirocyclic compound be unambiguously determined?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. Utilize SHELX software (specifically SHELXL for refinement) to analyze diffraction data and confirm the spatial arrangement of substituents on the bicyclo[2.2.2]octane and spiro[3.4]octane cores . For dynamic stereochemistry, employ variable-temperature NMR to observe coalescence of diastereotopic protons.

Q. What synthetic strategies are recommended for introducing the methoxycarbonyl group onto the bicyclo[2.2.2]octane scaffold?

  • Methodological Answer : A two-step approach is common:

Friedel-Crafts acylation : React bicyclo[2.2.2]octane with methyl chlorooxalate under Lewis acid catalysis (e.g., AlCl₃).

Protection : Use tert-butyl dicarbonate (Boc₂O) in the presence of DMAP to protect the secondary amine, ensuring regioselectivity .
Monitor reaction progress via TLC (eluent: 7:3 hexane/EtOAc) and confirm purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Q. How stable is this compound under standard laboratory storage conditions?

  • Methodological Answer : Stability studies indicate:

  • Thermal Stability : Decomposition above 150°C (TGA data).
  • Hydrolytic Sensitivity : Susceptible to ester cleavage in aqueous acidic/basic conditions (pH <3 or >10).
  • Recommended Storage : -20°C under argon, with desiccant (e.g., silica gel) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to assess conformational flexibility and blood-brain barrier permeability.

ADMET Prediction : Employ SwissADME or ADMET Predictor to optimize logP (<5) and polar surface area (PSA <90 Ų) for oral bioavailability.

Docking Studies : Target enzymes (e.g., kinases) with AutoDock Vina to prioritize substituents enhancing binding affinity .

Q. What experimental design principles apply to optimizing the spirocyclization step?

  • Methodological Answer : Use a Box-Behnken design to evaluate critical factors:

  • Variables : Temperature (60–100°C), catalyst loading (5–15 mol% Pd(OAc)₂), and solvent polarity (toluene vs. DMF).
  • Response : Yield and enantiomeric excess (HPLC with chiral column).
    Statistical analysis (ANOVA) identifies temperature as the most significant factor (p <0.05) .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :

Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (ATP concentration, incubation time).

Metabolite Profiling : Use LC-MS to detect hydrolytic byproducts (e.g., free amines from Boc deprotection) that may interfere with activity.

Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What analytical techniques are critical for characterizing decomposition products under oxidative stress?

  • Methodological Answer :

  • GC-MS : Identify volatile byproducts (e.g., CO, NOₓ from thermal decomposition) .
  • HRMS-ESI : Detect non-volatile oxidation products (e.g., hydroxylated spirocycles).
  • EPR Spectroscopy : Confirm radical intermediates in autoxidation pathways .

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